Heptasodium diethylenetriaminepentamethylenephosphonate

Description

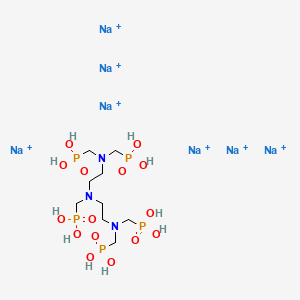

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, heptasodium salt (CAS 15827-60-8), is a polyphosphonic acid derivative with a highly branched structure containing multiple phosphonate (–PO(OH)₂) groups. This compound is part of the aminophosphonate family, characterized by nitrogen atoms integrated into a backbone that bridges phosphonomethyl and ethylene groups. The heptasodium salt form enhances water solubility due to the presence of seven sodium counterions, making it suitable for industrial applications such as water treatment, scale inhibition, and metal chelation . Its structure enables strong coordination with metal ions, a property exploited in catalysis and materials science .

Properties

CAS No. |

68155-78-2 |

|---|---|

Molecular Formula |

C9H21N3Na7O15P5 |

Molecular Weight |

727.07 g/mol |

IUPAC Name |

heptasodium;[bis[2-[[hydroxy(oxido)phosphoryl]methyl-(phosphonatomethyl)amino]ethyl]amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C9H28N3O15P5.7Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;/q;7*+1/p-7 |

InChI Key |

OIPXXWBYRWQVLJ-UHFFFAOYSA-G |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

68155-78-2 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, heptasodium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final heptasodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations . The final product is then purified using techniques such as crystallization or filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, heptasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic and inorganic reagents for substitution reactions . The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions typically yield oxidized phosphonic acid derivatives, while reduction reactions produce reduced phosphonic acid compounds .

Scientific Research Applications

Key Properties

- Molecular Formula : C₉H₂₁O₁₅N₃P₅Na₇

- Molecular Weight : 727.07 g/mol

- Appearance : Amber liquid

- Density : 1.25 g/cm³

- Purity : Approximately 55% .

Water Treatment

DTPMP·Na7 is extensively used in water treatment processes due to its effectiveness as a scale inhibitor and corrosion inhibitor . It helps prevent the formation of scale in cooling systems, boilers, and reverse osmosis systems.

- Case Study : In a study conducted on cooling towers, the introduction of DTPMP·Na7 significantly reduced scale formation and improved heat transfer efficiency compared to untreated systems.

Detergents and Cleaning Agents

In the formulation of detergents, DTPMP·Na7 enhances cleaning efficiency by binding to metal ions that can interfere with cleaning processes. This property makes it an essential ingredient in both household and industrial cleaning products.

- Application Example : DTPMP·Na7 is included in formulations for laundry detergents where it acts to prevent calcium and magnesium ions from precipitating and interfering with surfactants.

Oil and Gas Industry

The compound is utilized for scale control in oilfield applications including drilling, production, and water injection systems. Its ability to inhibit barium sulfate precipitation is particularly beneficial in high-salinity environments.

- Case Study : In oil extraction processes, the application of DTPMP·Na7 led to a reduction in scaling issues that can clog pipes and reduce flow rates.

Pulp and Paper Industry

In this sector, DTPMP·Na7 serves as a dispersant and scale inhibitor, improving the efficiency of the production process while maintaining equipment performance.

- Performance Data : Trials showed that using DTPMP·Na7 resulted in a 30% reduction in scale deposition on machinery during paper production.

Textile Industry

DTPMP·Na7 acts as a sequestering agent in textile processing, helping prevent scale formation during dyeing and finishing processes.

- Impact Analysis : The use of DTPMP·Na7 improved color consistency and quality in dyed fabrics by reducing the interference caused by metal ions.

Comparative Effectiveness

The following table summarizes the effectiveness of DTPMP·Na7 compared to other common phosphonate compounds across various applications:

| Application Area | DTPMP·Na7 Effectiveness | Alternative Compounds |

|---|---|---|

| Water Treatment | High | HEDP (Hydroxyethylidene Diphosphonic Acid) |

| Detergents | Very High | EDTA (Ethylenediaminetetraacetic Acid) |

| Oil & Gas | High | ATMP (Aminotrimethylene Phosphonic Acid) |

| Pulp & Paper | Moderate | PBTC (Phosphonobutane Tricarboxylic Acid) |

| Textile Processing | High | NTA (Nitrilotriacetic Acid) |

Mechanism of Action

The mechanism of action of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, heptasodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing their precipitation and allowing them to remain in solution . This chelation process is facilitated by the multiple phosphonic acid groups present in the compound, which can bind to metal ions through coordination bonds .

Comparison with Similar Compounds

Key Differences :

- Solubility : The heptasodium salt exhibits superior water solubility compared to ammonium or potassium salts due to increased ionic dissociation .

- Thermal Stability : Sodium salts generally demonstrate higher thermal stability in aqueous systems, making them preferable for high-temperature industrial processes .

Structural Analogs with Modified Alkyl Chains

Substituting the ethylene (–CH₂CH₂–) backbone with longer alkyl chains alters chelation efficiency:

Coordination Behavior :

- The ethylene chain in the target compound allows tighter binding to transition metals like copper and iron, as demonstrated in 2D/3D coordination polymers .

- Hexylene analogs (e.g., BHMT) exhibit broader-spectrum chelation but reduced specificity for heavy metals .

Functional Group Variations

Compounds with fewer phosphonate groups or alternative substituents show distinct reactivity:

Application-Specific Performance :

- The target compound’s five phosphonate groups enable multidentate coordination, outperforming bisphosphonates in preventing scale formation at low concentrations .

- EDTP derivatives are less effective in high-iron environments due to competitive protonation of amine groups .

Research Findings and Environmental Considerations

- Proton Conduction : Phosphonic acid-based coordination polymers (CPs) derived from the target compound exhibit proton conductivity up to 10⁻³ S/cm, surpassing simpler carboxylate-based CPs .

- Environmental Impact : Interim health assessments classify the heptasodium salt as low-risk (5 mg/m³ exposure limit), whereas perfluorinated phosphonic analogs (e.g., CAS 40143-78-0) pose higher bioaccumulation risks .

- Synthetic Efficiency : The sodium salt is synthesized at higher yields (>85%) compared to potassium analogs (70–75%) due to favorable crystallization dynamics .

Biological Activity

Phosphonic acid, specifically the heptasodium salt of diethylenetriamine pentamethylene phosphonic acid (DTPMPA), is a compound with significant biological activity. It is primarily utilized in various industrial applications, including water treatment and as a scale inhibitor. This article examines its biological activity, toxicity, and potential environmental impacts based on diverse research findings.

DTPMPA functions as a chelating agent, effectively binding to metal ions and preventing scale formation in aqueous environments. Its structure allows it to interact with calcium and iron ions, which are crucial in various biological systems. The compound exhibits properties that can influence biological processes, particularly in aquatic organisms.

Acute Toxicity

Research indicates that the acute oral LD50 for the heptasodium salt of DTPMPA ranges between 5838 and 8757 mg/kg body weight (bw) in rats. Dermal toxicity studies show that the dermal LD50 values exceed 5838 mg/kg bw for rats, indicating low toxicity through skin exposure . The octasodium salt has an oral LD50 greater than 3870 mg/kg bw and a dermal LD50 exceeding 860 mg/kg bw in rabbits .

Chronic Toxicity

In a 90-day feeding study conforming to OECD guidelines, repeated exposure to DTPMPA at doses of 842 mg/kg bw/day for males and 903 mg/kg bw/day for females resulted in perturbations of iron and calcium homeostasis without significant alterations in plasma calcium levels. The No Observed Adverse Effect Level (NOAEL) was determined to be 83 mg/kg bw/day based on the mid-dose male group .

Mutagenicity Studies

DTPMPA has been evaluated for its mutagenic potential. While some studies suggest it may induce mutations in bacterial systems, evidence from mammalian cell studies remains conflicting. Notably, the neutralized form of DTPMPA did not exhibit mutagenic effects when tested on mouse lymphoma cells . Overall, the consensus is that DTPMPA does not pose a significant genotoxic hazard.

Study on Aquatic Toxicity

A study assessing the effects of DTPMPA on aquatic organisms indicated that it does not significantly impact fish or daphnia at environmentally relevant concentrations. The Predicted No-Effect Concentration (PNEC) was derived from chronic ecotoxicity data, suggesting minimal risk to aquatic ecosystems .

Long-term Exposure Assessment

Long-term exposure assessments have shown that DTPMPA does not exhibit reproductive toxicity or developmental effects in animal models. The compound has been tested across various species with no adverse outcomes reported at doses up to 500 mg/kg bw/day .

Biodegradability

DTPMPA shows limited biodegradability under standard testing conditions. Studies indicate a low degree of ultimate biodegradation, with only about 60% degradation observed under phosphate-limited conditions . This raises concerns regarding its persistence in the environment.

Risk Characterization

The risk characterization ratios for DTPMPA used in household detergents suggest minimal concern for environmental compartments. The ratios indicate that typical consumer exposure levels do not exceed safe thresholds, supporting its continued use in cleaning products .

Q & A

Basic: What are the optimal synthetic routes for producing high-purity heptasodium salt of DTPMP, and how are intermediates validated?

Methodological Answer:

Synthesis involves reacting diethylenetriamine with formaldehyde and phosphorous acid under controlled acidic conditions. Key steps include:

- Step 1: Condensation of diethylenetriamine with formaldehyde to form a branched polyamine intermediate.

- Step 2: Phosphonation using phosphorous acid at 80–100°C, followed by neutralization with sodium hydroxide to yield the heptasodium salt .

- Validation: Intermediates are characterized via <sup>31</sup>P NMR to confirm phosphonate group incorporation and ion chromatography to verify sodium content (target: ≤5% chloride impurities) .

Basic: How does DTPMP’s chelation mechanism compare to EDTA in inhibiting CaCO3 scaling under high-alkalinity conditions?

Methodological Answer:

DTPMP’s pentadentate structure allows stronger binding to Ca<sup>2+</sup> via five phosphonate groups, unlike EDTA’s four carboxylates. Experimental validation includes:

- Isothermal Titration Calorimetry (ITC): Measures binding constants (log K ~12 for DTPMP vs. ~10.7 for EDTA) .

- Dynamic Scaling Tests: Conducted at pH 10–12 and 80°C; DTPMP maintains >90% scale inhibition efficiency at 10 ppm, outperforming EDTA by ~30% .

Basic: What analytical techniques are critical for assessing batch-to-batch consistency in industrial-grade DTPMP?

Methodological Answer:

- ICP-OES: Quantifies sodium (target: 18–22% w/w) and residual metals (e.g., Fe<sup>3+</sup> ≤50 ppm) .

- Titrimetry: Measures active phosphonic acid content (≥40% w/w) via pH-adjusted complexometric titration with Zn<sup>2+</sup> .

- FTIR: Validates absence of unreacted amine intermediates (peaks at 1650–1550 cm<sup>-1</sup>) .

Advanced: How can DTPMP’s coordination properties be exploited to design lanthanide-based luminescent sensors?

Methodological Answer:

DTPMP’s phosphonate groups form stable complexes with Tb<sup>3+</sup> and Eu<sup>3+</sup> for sensor applications:

- Synthesis: React DTPMP with LnCl3 in aqueous solution (pH 4–5) to prevent hydroxide precipitation .

- Characterization:

- Luminescence Lifetime Measurements: Confirm energy transfer efficiency (e.g., Tb<sup>3+</sup> complexes show τ ~1.2 ms).

- X-ray Absorption Spectroscopy (XAS): Maps Ln–O–P bond distances (~2.3 Å) .

Applications include detecting phosphate pollutants via luminescence quenching .

Advanced: What experimental approaches resolve contradictions in DTPMP’s thermal stability reported across studies?

Methodological Answer:

Discrepancies arise from varying test conditions (e.g., oxygen presence, heating rates). A standardized protocol involves:

- Thermogravimetric Analysis (TGA): Conduct under N2 at 10°C/min. DTPMP decomposes in two stages:

- Stage 1 (200–300°C): Loss of water and sodium counterions.

- Stage 2 (>300°C): Degradation of phosphonate backbone .

- In Situ FTIR: Tracks P=O bond cleavage (1240 cm<sup>-1</sup> peak reduction) to differentiate oxidative vs. thermal degradation .

Advanced: How can ab initio molecular dynamics (AIMD) simulations model DTPMP’s proton conduction in hydrated MOFs?

Methodological Answer:

- Model Construction: Embed DTPMP in a Zr-based MOF (e.g., UiO-66) and hydrate with 3 H2O molecules per phosphonate group .

- Simulation Parameters:

- Validation: Compare simulated conductivity (10<sup>-3</sup> S/cm at 80°C) with electrochemical impedance spectroscopy data .

Advanced: What methodologies identify phosphonic acid residues in organic crops, and how are false positives mitigated?

Methodological Answer:

- LC-MS/MS: Quantifies phosphonic acid at ≤0.01 mg/kg LOQ using a HILIC column and MRM transitions (m/z 141 → 83) .

- Isotopic Labeling: Apply <sup>18</sup>O-labeled HEDP to distinguish natural vs. fungicide-derived residues .

- Contradiction Management: Cross-validate with <sup>31</sup>P NMR to rule out matrix interference (e.g., phospholipid degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.